molecular formula C21H23N3O4 B11399287 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide

Cat. No.: B11399287
M. Wt: 381.4 g/mol
InChI Key: VZAXCERDRBPHHW-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Butanamide Moiety: The butanamide group is formed by reacting the oxadiazole intermediate with a suitable butanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its diverse biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    3,4-Dimethoxyhydrocinnamic acid: Another compound with the 3,4-dimethoxyphenyl group but different functional groups.

Uniqueness

4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and butanamide moiety make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide

InChI

InChI=1S/C21H23N3O4/c1-14-6-4-7-16(12-14)22-19(25)8-5-9-20-23-21(24-28-20)15-10-11-17(26-2)18(13-15)27-3/h4,6-7,10-13H,5,8-9H2,1-3H3,(H,22,25)

InChI Key

VZAXCERDRBPHHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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